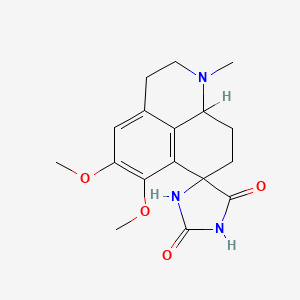

Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione, 1,2,3,8,9,9a-hexahydro-5,6-dimethoxy-1-methyl-, trans-

Description

Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione, 1,2,3,8,9,9a-hexahydro-5,6-dimethoxy-1-methyl-, trans- (CAS 41829-16-7) is a structurally complex spirocyclic compound characterized by a benzoquinoline scaffold fused with an imidazolidine-dione ring system. Its hexahydro framework, trans-configuration, and substituents (5,6-dimethoxy and 1-methyl groups) confer unique physicochemical and biological properties.

Properties

CAS No. |

41829-16-7 |

|---|---|

Molecular Formula |

C17H21N3O4 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

5,6-dimethoxy-1-methylspiro[3,8,9,9a-tetrahydro-2H-benzo[de]quinoline-7,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C17H21N3O4/c1-20-7-5-9-8-11(23-2)14(24-3)13-12(9)10(20)4-6-17(13)15(21)18-16(22)19-17/h8,10H,4-7H2,1-3H3,(H2,18,19,21,22) |

InChI Key |

HQNNVXBWFNRCJC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CCC34C(=O)NC(=O)N4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Spiro(7H-benzo(de)quinoline-7,4’-imidazolidine)-2’,5’-dione, 1,2,3,8,9,9a-hexahydro-5,6-dimethoxy-1-methyl-, trans-” typically involves multi-step organic reactions. The process may start with the preparation of the benzoquinoline moiety, followed by the formation of the imidazolidine ring through cyclization reactions. Common reagents used in these steps include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be tested for anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The spiroquinoline-imidazolidine family includes derivatives with variations in substituents, stereochemistry, and fused ring systems. Key analogues include:

Key Observations:

- Stereochemical Influence: The trans-configuration in the target compound likely reduces steric hindrance, favoring synthetic accessibility over cis-isomers .

- Fused Ring Systems: Thienoquinoline or indoline-dione hybrids exhibit enhanced antiproliferative or antimicrobial activities, respectively, due to expanded π-conjugation or hydrogen-bonding motifs .

Physicochemical Properties

Insights:

- The dimethoxy groups in the target compound enhance solubility in organic solvents compared to polar hydroxy derivatives .

- Higher molecular weight analogues (e.g., CAS 43166-20-7) exhibit increased bioavailability via prodrug formulations (e.g., dipropionate esters) .

Toxicity Profiles

Analysis:

- The target compound’s high oral LD50 suggests low acute toxicity, contrasting with the intravenous toxicity of its hydroxy-substituted analogue .

- Antitumor spiro-thienoquinolines exhibit selective cytotoxicity, avoiding nonspecific toxicity through targeted mechanisms .

Biological Activity

Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione, 1,2,3,8,9,9a-hexahydro-5,6-dimethoxy-1-methyl-, trans- is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a spirocyclic structure with functional groups that enhance its solubility and reactivity, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of . Its structure includes:

- Spirocyclic framework : Characterized by two or more rings sharing a single atom.

- Functional groups : Hydroxyl (-OH), carbonyl (C=O), and methoxy (-OCH₃) groups that play crucial roles in its biological interactions.

Table 1: Structural Features of Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | |

| Key Functional Groups | Hydroxyl, Carbonyl, Methoxy |

| Structure Type | Spirocyclic |

Anticancer Properties

Preliminary studies have indicated that spiro compounds like Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione exhibit significant anticancer activity. Research shows that these compounds can inhibit various cancer cell lines through mechanisms that disrupt cellular processes essential for cancer cell survival and proliferation .

Case Study: In Vitro Efficacy

In vitro assays have been conducted to assess the efficacy of this compound against different cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values : Demonstrated effective cytotoxicity with IC50 values indicating potent activity against these cell lines .

Antimicrobial Activity

Beyond anticancer effects, spiro compounds are also recognized for their antibacterial and antifungal properties. The structural characteristics of Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione facilitate interactions with biological targets such as enzymes and receptors involved in microbial growth .

The mechanisms underlying the biological activities of this compound may involve:

- Disruption of DNA synthesis : By interfering with the replication processes in cancer cells.

- Inhibition of enzyme activity : Targeting key enzymes involved in metabolic pathways of bacteria and fungi.

Synthesis Methods

The synthesis of Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione can be achieved through various methodologies including multicomponent reactions that yield high purity and good yields (43-98%) under mild conditions .

Table 2: Synthesis Methods Overview

| Methodology | Yield (%) | Conditions |

|---|---|---|

| Multicomponent Reactions | 43-98 | Mild conditions |

| One-pot Synthesis Techniques | Varies | Optimized for purity |

Comparison with Similar Compounds

Several compounds exhibit structural similarities to Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione. Notable examples include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Spirooxindole Derivatives | Contains an oxindole moiety | Anticancer |

| Spirocyclic Ketones | Ketone functional groups | Antimicrobial |

| Spiro(4.5)decane | Simple bicyclic structure | Limited biological activity |

The uniqueness of Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione lies in its complex heterocyclic structure and potential for diverse biological activity compared to simpler analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.